molecular formula C8H5F3O2 B13447669 2-(Difluoromethoxy)-4-fluorobenzaldehyde

2-(Difluoromethoxy)-4-fluorobenzaldehyde

Cat. No.: B13447669
M. Wt: 190.12 g/mol
InChI Key: WNGXBLYCEZMXEG-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-4-fluorobenzaldehyde is an organic compound that features both difluoromethoxy and fluorobenzaldehyde functional groupsThe presence of fluorine atoms in the compound can significantly alter its biological behavior and physicochemical properties compared to its hydrogen-containing analogues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-4-fluorobenzaldehyde typically involves the introduction of difluoromethoxy and fluorobenzaldehyde groups into an aromatic ring. One common method involves the reaction of 4-fluorobenzaldehyde with difluoromethyl ether in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as column chromatography, ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-4-fluorobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-4-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules, leading to changes in their activity. For example, the compound may inhibit certain enzymes or disrupt cellular processes by binding to specific sites on proteins or nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethoxy)-4-fluorobenzaldehyde is unique due to its combination of difluoromethoxy and fluorobenzaldehyde groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(difluoromethoxy)-4-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-6-2-1-5(4-12)7(3-6)13-8(10)11/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGXBLYCEZMXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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